molecular formula C7H12O4 B13953510 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid CAS No. 89709-86-4

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13953510
CAS No.: 89709-86-4
M. Wt: 160.17 g/mol
InChI Key: JZEBKVMAOSVMEC-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid (CAS No: 89709-86-4) is a high-purity cyclopropane derivative offered for research and development purposes. With a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol, this compound features a cyclopropane ring, a carboxylic acid functional group, and a dimethoxymethyl substituent . Carboxylic acids are highly versatile building blocks in organic synthesis, frequently used in reactions such as esterification and amidation to create novel molecules, and they are key precursors in the synthesis of polymers and nanomaterials . The distinct structure of this acid, combining a strained cyclopropane ring with a polar dimethoxymethyl group, makes it a valuable chiral synthon or intermediate for exploring new chemical spaces in medicinal chemistry and materials science . Furthermore, carboxylic acids can act as surface modifiers for metallic nanoparticles, promoting dispersion and stability within various matrices, which is crucial in the field of nanotechnology . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89709-86-4

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(dimethoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-10-7(11-2)5-3-4(5)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

JZEBKVMAOSVMEC-UHFFFAOYSA-N

Canonical SMILES

COC(C1CC1C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Cyclopropane Carboxylic Acid Ester Intermediates

One well-documented approach involves the preparation of methyl esters of cyclopropane carboxylic acids substituted with dimethoxymethyl groups, followed by hydrolysis to the corresponding free acid.

  • Step A: Preparation of methyl 4-chloro-4-methyl-3-dimethoxymethyl-pentanoate as a key intermediate. This is achieved by reacting appropriate chlorinated precursors with methanol under controlled low temperatures (5–10°C), followed by extraction and chromatographic purification on silica gel using petroleum ether-ethyl acetate mixtures as eluents.

  • Step B: Conversion of the methyl ester intermediate to trans 2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid through base-catalyzed reactions involving sodium hydroxide in methanol under reflux conditions. This step includes saponification and subsequent acidification to yield the free acid.

  • Step C: Final isolation of 2-(dimethoxymethyl)cyclopropane-1-carboxylic acid by acid hydrolysis and extraction with methylene chloride, followed by drying and evaporation to obtain the pure acid.

This method is supported by spectral data such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirming the structure and purity of the product.

Zinc-Mediated Cyclopropanation and Acetic Anhydride Treatment

Another process involves the reaction of halogenated compounds (e.g., dichloromethyl or trichloromethyl derivatives) with metallic zinc in an inert solvent like dimethylformamide (DMF) at controlled temperatures (20–100°C). The presence of excess metallic zinc facilitates the formation of cyclopropane carboxylic acid intermediates with cis-hydrogen configuration on the cyclopropane ring.

  • Following cyclopropanation, the intermediate is treated with acetic anhydride, which converts it rapidly to an acetylated intermediate. Gas chromatography (GC) analysis confirms the transformation.

  • The acetylated intermediate is then converted to the final cyclopropane carboxylic acid product, predominantly as the Z-isomer, provided unreacted zinc remains in the reaction mixture to drive the reaction to completion.

This method is versatile for preparing various cyclopropane carboxylic acids and their derivatives, including those bearing dimethoxymethyl groups.

Catalytic Systems Using Copper(I) Salts and DMSO Co-ligands

Recent advances in catalytic systems have improved yields and reaction conditions for cyclopropane carboxylic acid derivatives:

  • The use of copper(I) salts in combination with amines and dimethyl sulfoxide (DMSO) as a catalytic co-ligand and solvent has been shown to enhance reaction rates and lower temperature requirements.

  • This catalytic system is adaptable for synthesizing cyclopropane derivatives without chlorine substituents as well as for functionalized derivatives such as 2-(dimethoxymethyl)cyclopropane-1-carboxylic acid.

  • The improved methodology reduces reaction times and increases product yields, facilitating the synthesis of optically pure and racemic forms.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Zinc-mediated cyclopropanation + Acetic anhydride Metallic zinc, DMF, halogenated precursors, acetic anhydride, 20–100°C High selectivity for Z-isomer; suitable for various derivatives Requires excess zinc, inert atmosphere
Ester intermediate hydrolysis route Methanol, sodium hydroxide, acid hydrolysis, silica gel chromatography Well-defined intermediates; good purity; scalable Multi-step; requires chromatographic purification
Copper(I) salt/DMSO catalytic system Cu(I) salts, amine, DMSO, mild temperatures Improved yields; lower temperature; shorter reaction times Requires specialized catalyst system

Analytical Characterization and Research Outcomes

  • Spectroscopic Confirmation: The synthesized 2-(dimethoxymethyl)cyclopropane-1-carboxylic acid is confirmed by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry. Characteristic IR absorptions include carboxylic acid C=O stretching around 1730 cm^-1 and C-O stretches for methoxy groups.

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and confirm the purity of intermediates and final products.

  • Stereochemistry: The cis or trans configuration of cyclopropane ring hydrogens is controlled by reaction conditions and reagents, impacting the isomeric purity of the final acid.

  • Yield Optimization: Use of catalytic systems and optimized solvents (e.g., DMSO as co-ligand) significantly improves yields and reduces reaction times, as shown in recent studies.

Chemical Reactions Analysis

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different substituted cyclopropane derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of cyclopropane derivatives on biological systemsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring structure is highly strained, making it reactive and capable of forming covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 2-(dimethoxymethyl)cyclopropane-1-carboxylic acid and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid -CH(OCH₃)₂ C₈H₁₂O₄* ~172* High lipophilicity; potential synthetic intermediate Inferred
1-Aminocyclopropane-1-carboxylic acid (ACC) -NH₂ C₄H₇NO₂ 101.10 Ethylene biosynthesis in plants; enzyme substrate
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid -NH₂, -F (×2) C₄H₅F₂NO₂ 137.09 Inhibits ACC deaminase; stabilizes via fluorine electronegativity
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid Thiophene C₈H₈O₂S 168.21 Aromatic interactions; pharmaceutical applications
1-Fluorocyclopropane-1-carboxylic acid -F C₄H₅FO₂ 104.08 Alters acidity; used in drug design
trans-2-cyanocyclopropanecarboxylic acid -CN C₅H₅NO₂ 111.10 Organic synthesis building block

Physicochemical Properties

  • Lipophilicity : The dimethoxymethyl group increases logP compared to polar derivatives like ACC, enhancing membrane permeability in drug candidates.
  • Acidity : The carboxylic acid’s pKa is influenced by substituents. Fluorine’s electronegativity lowers pKa (increasing acidity), while methoxy groups may have a milder effect .
  • Thermal Stability : Cyclopropane rings with electron-withdrawing groups (e.g., -F, -CN) exhibit slower decomposition, whereas dimethoxymethyl’s electron donation may reduce thermal stability .

Biological Activity

2-(Dimethoxymethyl)cyclopropane-1-carboxylic acid (DMC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.169 g/mol
  • Structure : The compound features a cyclopropane ring with a carboxylic acid group and two methoxy groups, contributing to its reactivity and biological interactions .

Inhibition of Enzymatic Pathways

DMC has been studied for its role as an inhibitor in various enzymatic pathways. For instance, derivatives of cyclopropane carboxylic acids, including DMC, have shown promise as inhibitors of ethylene biosynthesis in plants. Ethylene is a critical hormone involved in fruit ripening and senescence. The inhibition of enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) has been demonstrated through molecular docking studies, indicating that DMC can effectively bind to the active sites of these enzymes, thereby modulating ethylene production .

Antimicrobial Activity

Research has indicated that DMC and its derivatives exhibit antimicrobial properties. A study highlighted the compound's potential as a colistin adjuvant in treating infections caused by resistant pathogens. The compound was shown to synergistically enhance the efficacy of colistin against certain bacterial strains by inhibiting O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria .

Case Studies

  • Ethylene Biosynthesis Inhibition :
    • In silico studies demonstrated that DMC derivatives could effectively inhibit ACO2 enzyme activity, which is pivotal in regulating ethylene levels in plants.
    • Molecular docking results indicated strong binding affinities, suggesting a significant inhibitory effect on ethylene production, which could be applied in agricultural practices to delay fruit ripening .
  • Synergistic Antimicrobial Effects :
    • A mutant strain of Salmonella Typhimurium was used to evaluate the antimicrobial effects of DMC when combined with colistin.
    • The Minimum Inhibitory Concentration (MIC) assays showed that the combination significantly reduced bacterial viability compared to colistin alone, supporting the hypothesis that DMC enhances antibiotic efficacy through OASS inhibition .

Data Tables

CompoundBinding Affinity (ΔG kcal/mol)Kb (M−1)
DMC-6.55.9385×10⁴
CDA-6.44.94×10⁴
PCCA-6.23.53×10⁴

Table 1: Molecular docking results for various cyclopropane derivatives against ACO2 enzyme.

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